molecular formula C8H10O2 B14145670 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde CAS No. 88790-44-7

5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde

Cat. No.: B14145670
CAS No.: 88790-44-7
M. Wt: 138.16 g/mol
InChI Key: LQLFSHZYXVGUOJ-UHFFFAOYSA-N
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Description

5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group, a ketone, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the aldol condensation of methyl ketones with aldehydes, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid.

    Reduction: 5-Methyl-3-hydroxycyclohex-1-ene-1-carbaldehyde or 5-Methyl-3-oxocyclohex-1-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde exerts its effects depends on its chemical structure and the functional groups present. The aldehyde and ketone groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved are specific to the reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.

    5-Methyl-2-cyclohexen-1-one: Lacks the aldehyde group but has a similar cyclohexene ring structure.

    3-Methyl-2-cyclohexen-1-one: Similar structure with a different position of the methyl group.

Uniqueness

5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the same cyclohexene ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a valuable compound in organic synthesis and research.

Properties

CAS No.

88790-44-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-methyl-3-oxocyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h4-6H,2-3H2,1H3

InChI Key

LQLFSHZYXVGUOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)C=O

Origin of Product

United States

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